molecular formula C10H12ClF2NO B2665158 3-[(2,4-Difluorophenyl)methyl]oxetan-3-amine;hydrochloride CAS No. 2402830-95-7

3-[(2,4-Difluorophenyl)methyl]oxetan-3-amine;hydrochloride

Cat. No.: B2665158
CAS No.: 2402830-95-7
M. Wt: 235.66
InChI Key: VTGQTOFUJIJPIX-UHFFFAOYSA-N
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Description

3-[(2,4-Difluorophenyl)methyl]oxetan-3-amine;hydrochloride is a chemical compound with the molecular formula C10H12ClF2NO. It is known for its unique structure, which includes an oxetane ring and a difluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Difluorophenyl)methyl]oxetan-3-amine;hydrochloride typically involves the reaction of 2,4-difluorobenzyl chloride with oxetan-3-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Difluorophenyl)methyl]oxetan-3-amine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional functional groups, while substitution reactions can produce a variety of substituted phenyl or oxetane compounds .

Scientific Research Applications

3-[(2,4-Difluorophenyl)methyl]oxetan-3-amine;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2,4-Difluorophenyl)methyl]oxetan-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The oxetane ring and difluorophenyl group contribute to its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3,4-Difluorophenyl)methyl]oxetan-3-amine;hydrochloride
  • 3-[(2,4-Difluorophenyl)methyl]oxetan-3-amine
  • 3-[(2,4-Difluorophenyl)methyl]oxetan-3-amine;hydrobromide

Uniqueness

Compared to similar compounds, 3-[(2,4-Difluorophenyl)methyl]oxetan-3-amine;hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the hydrochloride salt.

Properties

IUPAC Name

3-[(2,4-difluorophenyl)methyl]oxetan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO.ClH/c11-8-2-1-7(9(12)3-8)4-10(13)5-14-6-10;/h1-3H,4-6,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGQTOFUJIJPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CC2=C(C=C(C=C2)F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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